molecular formula C10H9NO2 B1195576 6-Amino-1,2-dihydroxynaphthalene

6-Amino-1,2-dihydroxynaphthalene

Cat. No. B1195576
M. Wt: 175.18 g/mol
InChI Key: YFHXZMIBCZEDPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-1,2-dihydroxynaphthalene is a naphthalenediol where the two hydroxy groups are located at the 1- and 2-positions together with an additional amino group at the 6-position. It is a member of naphthalenediols and an aminonaphthalene. It derives from a naphthalene-1,2-diol.

Scientific Research Applications

Bacterial Degradation and Environmental Impact

  • 6-Amino-1,2-dihydroxynaphthalene has been studied in the context of bacterial degradation, particularly in naphthalenesulfonic acids. A specific enzyme, 1,2-dihydroxynaphthalene dioxygenase, purified from a bacterium capable of degrading naphthalenesulfonic acids, shows wide substrate specificity, including hydroxy-1,2-dihydroxynaphthalenes (Kuhm, Stolz, Ngai, & Knackmuss, 1991).

Synthesis and Chemical Characterization

  • The compound has been used in the study of the chemical preparation and exposure to air of various naphthalene derivatives, aiding in understanding their chemical behaviors under different conditions (Kudlich, Hetheridge, Knackmuss, & Stolz, 1999).

Biological Applications and Imaging

  • It has applications in biological contexts, such as in the creation of a fluorescent sensor for the detection of aluminum ion, which can be used for bacterial cell imaging and logic gate applications (Yadav & Ashutosh Kumar Singh, 2018).

Pharmacological and Medical Research

  • Research has explored the derivatives of 6-Amino-1,2-dihydroxynaphthalene in the context of cancer research, particularly in inhibiting proliferation and inducing apoptosis in breast cancer cells (Chang, Ke, Wu, & Chuang, 2015).

Environmental and Analytical Chemistry

  • Studies have also focused on the environmental aspects, such as the bacterial oxidation of naphthalene derivatives and the formation of dead-end metabolites in the process (Nörtemann, Glässer, Machinek, Remberg, & Knackmuss, 1993).

Spectroscopic Analysis

Photochemical Applications

  • In photochemistry, derivatives based on 6-Amino-1,2-dihydroxynaphthalene have been developed as photocages, demonstrating their applicability in releasing carboxylic acids in photohydrolysis (Lovrinčević, Vuk, Škorić, & Basarić, 2022).

Chemical Synthesis and Industrial Applications

properties

Product Name

6-Amino-1,2-dihydroxynaphthalene

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

6-aminonaphthalene-1,2-diol

InChI

InChI=1S/C10H9NO2/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h1-5,12-13H,11H2

InChI Key

YFHXZMIBCZEDPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2O)O)C=C1N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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